2-Desisopropyl-2-phenyl Repaglinide (Repaglinide Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Desisopropyl-2-phenyl Repaglinide (Repaglinide Impurity): is a chemical compound with the molecular formula C30H34N2O4 and a molecular weight of 486.60 g/mol . It is an impurity of Repaglinide, an antidiabetic drug used to control blood sugar levels in patients with type 2 diabetes mellitus . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Biochemical Analysis
Biochemical Properties
2-Desisopropyl-2-phenyl Repaglinide plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. It is known to bind to the ATP-sensitive potassium channels on the pancreatic beta cells, similar to Repaglinide, leading to the closure of these channels and subsequent insulin release. The nature of these interactions involves the modulation of ion channels and the regulation of insulin secretion, which is crucial for maintaining glucose homeostasis .
Cellular Effects
The effects of 2-Desisopropyl-2-phenyl Repaglinide on various cell types and cellular processes are profound. In pancreatic beta cells, it enhances insulin secretion by closing ATP-sensitive potassium channels, leading to cell depolarization and calcium influx. This influx triggers the exocytosis of insulin-containing granules. Additionally, 2-Desisopropyl-2-phenyl Repaglinide influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors involved in glucose metabolism .
Molecular Mechanism
At the molecular level, 2-Desisopropyl-2-phenyl Repaglinide exerts its effects through binding interactions with ATP-sensitive potassium channels on pancreatic beta cells. This binding inhibits the efflux of potassium ions, causing cell depolarization and opening of voltage-gated calcium channels. The resultant calcium influx stimulates insulin release. Furthermore, 2-Desisopropyl-2-phenyl Repaglinide may also interact with other proteins and enzymes involved in glucose metabolism, thereby influencing gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-Desisopropyl-2-phenyl Repaglinide vary with different dosages in animal models. At lower doses, the compound effectively stimulates insulin release without causing significant adverse effects. At higher doses, it may lead to hypoglycemia and other toxic effects. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired insulinotropic effect. Toxicity studies in animal models have highlighted the importance of dose optimization to balance efficacy and safety .
Metabolic Pathways
2-Desisopropyl-2-phenyl Repaglinide is involved in several metabolic pathways, primarily those related to glucose metabolism. It interacts with enzymes such as glucokinase and hexokinase, which play pivotal roles in glycolysis and glucose utilization. The compound’s influence on metabolic flux and metabolite levels is significant, as it enhances the conversion of glucose to pyruvate and subsequent ATP production. These metabolic effects are crucial for maintaining energy homeostasis in cells .
Transport and Distribution
The transport and distribution of 2-Desisopropyl-2-phenyl Repaglinide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by pancreatic beta cells through facilitated diffusion and is distributed within the cytoplasm. Its localization within the cells is influenced by its interactions with intracellular proteins and organelles. The accumulation of 2-Desisopropyl-2-phenyl Repaglinide in specific cellular compartments is essential for its insulinotropic activity .
Subcellular Localization
2-Desisopropyl-2-phenyl Repaglinide is primarily localized in the cytoplasm of pancreatic beta cells, where it exerts its insulinotropic effects. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific compartments. Its activity and function are closely linked to its presence in the cytoplasm, where it interacts with ATP-sensitive potassium channels and other proteins involved in insulin secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Desisopropyl-2-phenyl Repaglinide involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production methods for 2-Desisopropyl-2-phenyl Repaglinide typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 2-Desisopropyl-2-phenyl Repaglinide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-Desisopropyl-2-phenyl Repaglinide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Desisopropyl-2-phenyl Repaglinide is not well-documented, as it is primarily an impurity of Repaglinide. Repaglinide itself works by stimulating the release of insulin from the pancreatic beta cells. It binds to the ATP-sensitive potassium channels on the beta cell membrane, causing depolarization and opening of calcium channels, which leads to insulin secretion .
Comparison with Similar Compounds
Repaglinide: The parent compound, used as an antidiabetic drug.
Nateglinide: Another antidiabetic drug with a similar mechanism of action.
Mitiglinide: A compound with similar pharmacological properties.
Uniqueness: 2-Desisopropyl-2-phenyl Repaglinide is unique as an impurity of Repaglinide, providing insights into the purity and quality of Repaglinide formulations. Its presence and concentration are critical for ensuring the safety and efficacy of the pharmaceutical product .
Properties
IUPAC Name |
2-ethoxy-4-[2-oxo-2-[[2-phenyl-1-(2-piperidin-1-ylphenyl)ethyl]amino]ethyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O4/c1-2-36-28-20-23(15-16-25(28)30(34)35)21-29(33)31-26(19-22-11-5-3-6-12-22)24-13-7-8-14-27(24)32-17-9-4-10-18-32/h3,5-8,11-16,20,26H,2,4,9-10,17-19,21H2,1H3,(H,31,33)(H,34,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMMEOVDUOZDJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3N4CCCCC4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.